![molecular formula C15H16F2N2O2 B2375947 (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide CAS No. 1436371-93-5](/img/structure/B2375947.png)

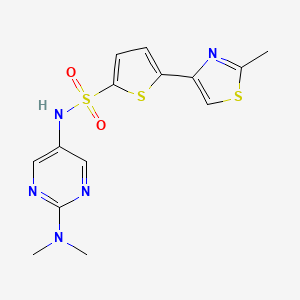

(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For example, the synthesis of “2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride”, a key building block of penoxsulam, includes a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using its molecular formula and other computed properties. For “[2-(2,2-Difluoroethoxy)phenyl]hydrazine”, the molecular formula is C8H10F2N2O. It has a topological polar surface area of 47.3 Ų and a complexity of 146 .Physical And Chemical Properties Analysis

For “[2-(2,2-Difluoroethoxy)phenyl]hydrazine”, some computed properties include a molecular weight of 188.17 g/mol, a topological polar surface area of 47.3 Ų, and a complexity of 146 .Applications De Recherche Scientifique

Polymeric Material Applications : A study by Yu et al. (2009) describes the synthesis of soluble aromatic polyamides with terminal cyano groups. These materials show potential as processable and heat-resistant polymeric materials, useful in high-performance applications due to their excellent thermal stability and resistance to solvents (Yu et al., 2009).

Inhibition of Enzymes : Knecht and Löffler (1998) discuss how isoxazol derivatives like leflunomide and its metabolites inhibit mitochondrial dihydroorotate dehydrogenase. This enzyme is crucial for pyrimidine de novo synthesis, which is vital for normal immune cell functions (Knecht & Löffler, 1998).

Photodegradation Studies : Pinna and Pusino (2011) explored the photodegradation of the herbicide cyhalofop and its metabolites in water. Their findings provide insights into the environmental fate and breakdown products of similar cyano-containing compounds (Pinna & Pusino, 2011).

Catalysis in Chemical Synthesis : Trost, Cregg, and Quach (2017) report on a method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides. This research has implications for the synthesis of bioactive pharmacophores and nitrogen functionality in various natural products (Trost, Cregg, & Quach, 2017).

Pharmaceutical Synthesis : Ghosh, Zheng, and Uckun (1999) synthesized five analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. Their work contributes to understanding the structural and functional relationships of these compounds in pharmaceutical contexts (Ghosh, Zheng, & Uckun, 1999).

Material Science Applications : Rehman et al. (1997) developed micro-composites containing zirconium oxide in aromatic polyamide, demonstrating potential applications in material science for these compounds (Rehman et al., 1997).

Propriétés

IUPAC Name |

(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O2/c1-2-7-19-15(20)12(9-18)8-11-3-5-13(6-4-11)21-10-14(16)17/h3-6,8,14H,2,7,10H2,1H3,(H,19,20)/b12-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQRJLOLQXINRR-WQLSENKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=CC1=CC=C(C=C1)OCC(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\C1=CC=C(C=C1)OCC(F)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)

![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)